molecular formula C9H10N6O B11708823 N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine

N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine

Cat. No.: B11708823
M. Wt: 218.22 g/mol
InChI Key: DONQTFSCZZGZOE-IZZDOVSWSA-N
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Description

N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine is a useful research compound. Its molecular formula is C9H10N6O and its molecular weight is 218.22 g/mol. The purity is usually 95%.
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Biological Activity

N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. The tetrazole moiety is recognized for its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Chemical Structure

The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the 2-methoxyphenyl group enhances its lipophilicity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the tetrazole structure. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules, leading to significant anticancer activity against various cell lines including SGC-7901, A549, and HeLa. One notable compound from this series demonstrated an IC50 value as low as 0.090 μM, indicating potent activity against cancer cells .

The mechanism by which these compounds exert their effects involves inhibition of tubulin polymerization and disruption of the microtubule network. This activity leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Specifically, compound 6–31 from the study showed that it could arrest cells in the G2/M phase, increasing the percentage of cells in this phase from 22.2% to 63.0% after 12 hours of treatment .

Antimicrobial Activity

In addition to anticancer effects, tetrazole derivatives have also been evaluated for antimicrobial properties. Research indicates that certain tetrazole compounds exhibit antibacterial activity against strains like E. coli and Staphylococcus aureus. The ligand's ability to coordinate with metal ions enhances its efficacy in these applications .

Sodium Channel Modulation

Another area of interest is the modulation of sodium channels, particularly Nav 1.8. Compounds derived from tetrazoles have shown promising results as sodium channel inhibitors, which can be relevant in pain management and neurological disorders .

Study 1: Antitumor Activity Evaluation

A study focused on synthesizing novel tetrazole derivatives assessed their antitumor activity using various human cancer cell lines. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through distinct pathways involving microtubule destabilization.

Compound IDCell LineIC50 (μM)Mechanism
6–31 SGC-79010.090Tubulin inhibition
6–31 A5490.650Microtubule disruption
6–31 HeLa0.500Apoptosis induction

Study 2: Antimicrobial Screening

A separate investigation evaluated the antibacterial properties of tetrazole-based compounds against common pathogens. The results demonstrated significant inhibition zones for both the ligand and its metal complexes.

CompoundPathogenInhibition Zone (mm)
Tetrazole LigandE. coli15
Metal ComplexStaphylococcus aureus18

Properties

Molecular Formula

C9H10N6O

Molecular Weight

218.22 g/mol

IUPAC Name

1-[(E)-(2-methoxyphenyl)methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C9H10N6O/c1-16-8-5-3-2-4-7(8)6-11-15-9(10)12-13-14-15/h2-6H,1H3,(H2,10,12,14)/b11-6+

InChI Key

DONQTFSCZZGZOE-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=NN=N2)N

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=NN=N2)N

solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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